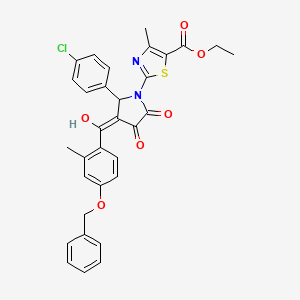
Ethyl 2-(3-(4-(benzyloxy)-2-methylbenzoyl)-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(3-(4-(benzyloxy)-2-methylbenzoyl)-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a synthetic organic compound with a complex structure. It features multiple functional groups, including a benzyloxy group, a chlorophenyl group, a hydroxy group, and a thiazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-(4-(benzyloxy)-2-methylbenzoyl)-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions, cyclization, and functional group modifications. Common reagents used in these reactions include benzyl alcohol, methylbenzoyl chloride, chlorophenyl acetic acid, and thiazole derivatives. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Ethyl 2-(3-(4-(benzyloxy)-2-methylbenzoyl)-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to ketones or aldehydes.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Cyclization: Formation of ring structures through intramolecular reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions may involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce new functional groups, altering the compound’s properties.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or chemical processes.
作用机制
The mechanism by which Ethyl 2-(3-(4-(benzyloxy)-2-methylbenzoyl)-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate exerts its effects depends on its interaction with molecular targets. This may involve binding to specific enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and functions. The exact molecular targets and pathways involved would require further experimental investigation.
相似化合物的比较
Ethyl 2-(3-(4-(benzyloxy)-2-methylbenzoyl)-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate can be compared with other similar compounds, such as:
- Ethyl 2-(3-(4-methoxybenzoyl)-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate
- Ethyl 2-(3-(4-(benzyloxy)-2-methylbenzoyl)-2-(4-bromophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate
These compounds share similar structural features but differ in specific substituents, which can influence their chemical properties and biological activities. The uniqueness of this compound lies in its specific combination of functional groups and their arrangement within the molecule.
属性
CAS 编号 |
488102-99-4 |
|---|---|
分子式 |
C32H27ClN2O6S |
分子量 |
603.1 g/mol |
IUPAC 名称 |
ethyl 2-[(3E)-2-(4-chlorophenyl)-3-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C32H27ClN2O6S/c1-4-40-31(39)29-19(3)34-32(42-29)35-26(21-10-12-22(33)13-11-21)25(28(37)30(35)38)27(36)24-15-14-23(16-18(24)2)41-17-20-8-6-5-7-9-20/h5-16,26,36H,4,17H2,1-3H3/b27-25+ |
InChI 键 |
IZUQYWHESBHWDM-IMVLJIQESA-N |
手性 SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(/C(=C(/C3=C(C=C(C=C3)OCC4=CC=CC=C4)C)\O)/C(=O)C2=O)C5=CC=C(C=C5)Cl)C |
规范 SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C3=C(C=C(C=C3)OCC4=CC=CC=C4)C)O)C(=O)C2=O)C5=CC=C(C=C5)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


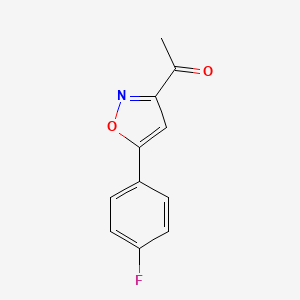

![2-phenyl-4-[(E)-thiophen-2-yliminomethyl]-1,3-oxazol-5-ol](/img/structure/B12878897.png)
![2'-(Di-tert-butylphosphino)-N,N-dimethyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-amine](/img/structure/B12878909.png)
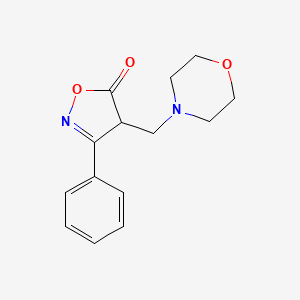
![Dicyclohexyl(2',4',6'-triisopropyl-3-(trifluoromethoxy)-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12878939.png)
![4-[(1-Benzofuran-2-yl)selanyl]butanoic acid](/img/structure/B12878941.png)
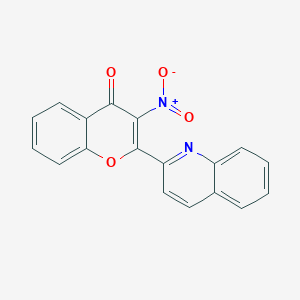
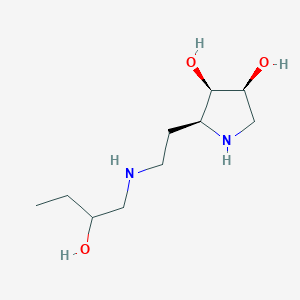
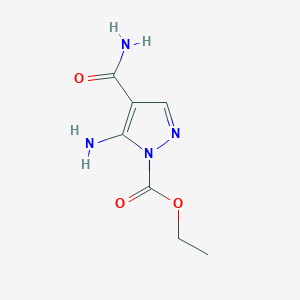
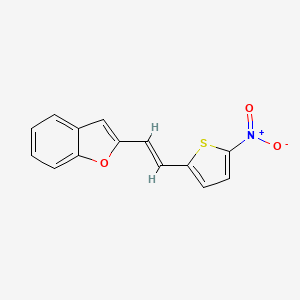
![5-Methyl-2-(piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12878955.png)
![4-(Benzo[d]thiazol-2-yl)isoxazole](/img/structure/B12878957.png)
![3-{[(Furan-2-yl)methyl]sulfanyl}-5-methylbenzene-1,2-diol](/img/structure/B12878965.png)
